tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H20N2O4. It is known for its unique spirocyclic structure, which includes a tert-butyl ester group and two dioxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic diamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but with different positions of the dioxo groups.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride: This compound includes a hydrochloride salt form, which can affect its solubility and reactivity.
tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: This compound features an oxa group in place of one of the dioxo groups, leading to different chemical properties.
Uniqueness
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific arrangement of functional groups and spirocyclic structure.
Properties
Molecular Formula |
C13H20N2O4 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)9(16)8-14-10(13)17/h4-8H2,1-3H3,(H,14,17) |
InChI Key |
DUHLOZCPMPQRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CNC2=O |
Origin of Product |
United States |
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